S-Adenosyl-3-thiopropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(3-aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4,14H2,(H2,15,16,17)/t7-,9-,10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRAALGPJJIRO-QYVSTXNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201247 | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53186-57-5 | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53186-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053186575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(5'-Adenosyl)-3-thiopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Enzymatic Biosynthesis and Catabolism of S Adenosyl 3 Thiopropylamine
S-Adenosylmethionine Decarboxylase (SAMDC) in S-Adenosyl-3-thiopropylamine Generation
The primary step in the biosynthesis of this compound is the decarboxylation of S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthetic pathway. nih.govnih.gov SAMDC belongs to a unique class of amino acid decarboxylases that utilize a covalently bound pyruvate (B1213749) as a prosthetic group for catalysis. acs.org The product of this reaction, decarboxylated S-adenosylmethionine (dcSAM), serves as the aminopropyl group donor for the synthesis of higher polyamines like spermidine (B129725) and spermine (B22157). researchgate.netresearchgate.net
Catalytic Mechanism and Substrate Specificity of SAMDC
The catalytic mechanism of SAMDC involves an initial post-translational modification of the enzyme itself, where an internal serine residue undergoes serinolysis to form the active site pyruvoyl group. nih.gov The decarboxylation of SAM proceeds through the formation of a Schiff base between the amino group of SAM and the pyruvoyl group of the enzyme. rsc.org This is followed by the elimination of the carboxyl group. rsc.org
Structural studies of human SAMDC have identified key residues crucial for substrate binding and catalysis. acs.org Conserved residues such as Phe7, Phe223, and Glu247, along with the backbone carbonyl of Leu65, are vital for positioning the substrate within the active site. acs.org The catalytically important residues Cys82, Ser229, and His243 are located near the methionyl portion of the substrate. acs.org The enzyme exhibits a high degree of specificity for its substrate, S-adenosylmethionine. nih.govacs.org
Diversity and Functional Specialization of SAMDC Isoforms
Different isoforms of SAMDC exist across various organisms, and even within the same organism, displaying functional specialization. uniprot.orgbiorxiv.org For instance, in humans, alternative splicing of the AMD1 gene can result in different isoforms. uniprot.org In plants like Arabidopsis thaliana and rice (Oryza sativa), multiple SAMDC genes and their corresponding protein isoforms have been identified. biorxiv.orguniprot.org These isoforms can exhibit differential expression patterns in various tissues and in response to environmental stimuli, suggesting distinct roles in regulating polyamine levels for specific developmental processes or stress responses. biorxiv.orgfrontiersin.org For example, in Arabidopsis, different isoforms are preferentially transcribed and translated in different parts of the plant, such as the shoot and root. biorxiv.org
Aminopropyl Transferase Utilization of this compound in Polyamine Synthesis
Decarboxylated S-adenosylmethionine (dcSAM), the product of the SAMDC reaction, is the substrate for aminopropyltransferases, which catalyze the transfer of its aminopropyl group to an amine acceptor. nih.govnih.gov This process is fundamental to the synthesis of the polyamines spermidine and spermine. researchgate.net
Spermidine Synthase-Mediated Aminopropylation
Spermidine synthase (SpdS) catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, resulting in the formation of spermidine and 5'-methylthioadenosine (MTA). nih.govmdpi.com The reaction mechanism generally involves a nucleophilic attack by the primary amino group of putrescine on the methylene (B1212753) carbon of the aminopropyl group of dcSAM. researchgate.netnih.gov Key conserved residues within the active site facilitate this reaction. A conserved aspartate residue interacts with the amine substrate, deprotonating the attacking nitrogen atom. nih.govmdpi.com This interaction is further supported by a conserved tyrosine and a backbone carbonyl group, which help to properly position the amine for the nucleophilic attack. nih.gov
The catalytic mechanism of SpdS can vary between species, with some following a ping-pong mechanism and others a sequential mechanism. mdpi.com
Spermine Synthase-Mediated Aminopropylation
Spermine synthase (SpmS) catalyzes the subsequent step in polyamine biosynthesis, transferring an aminopropyl group from another molecule of dcSAM to spermidine to form spermine and MTA. nih.govuniprot.org The catalytic mechanism of SpmS is similar to that of SpdS, involving a nucleophilic attack by the secondary amine group of spermidine on the aminopropyl group of dcSAM. nih.gov A key aspartate residue is also crucial for catalysis in SpmS, acting to deprotonate the N¹⁰-amino group of spermidine. nih.gov
A significant difference between spermidine and spermine synthases lies in the size and composition of their active site pockets, which dictates their substrate specificity. nih.gov The active site of spermine synthase is larger to accommodate the bulkier spermidine substrate. nih.gov
Pathways for this compound Degradation and Turnover
While the primary fate of this compound (in its decarboxylated form, dcSAM) is its utilization in polyamine synthesis, its levels are tightly controlled. The degradation of S-adenosylmethionine (SAM) itself can occur through several non-enzymatic and enzymatic pathways, which indirectly affect the pool available for decarboxylation. SAM can undergo cleavage to 5'-methylthioadenosine and homoserine lactone, or hydrolysis to adenine (B156593) and S-(5'-deoxy-ribosyl)-L-methionine. researchgate.net
In some contexts, this compound has been observed to be oxidized by monoamine oxidase, leading to the formation of cytotoxic products like acrolein. jst.go.jp Furthermore, this compound (dc-SAH) has been identified as a minor impurity in the chemical synthesis of dcSAM, suggesting potential degradation or side-reaction pathways. researchgate.net The product of the aminopropyltransferase reaction, 5'-methylthioadenosine (MTA), is a potent inhibitor of both spermidine and spermine synthase, and its removal is necessary for continued polyamine synthesis. nih.gov
Enzymatic Pathways of this compound Catabolism
This compound, also known as decarboxylated S-adenosylhomocysteine (dc-SAH), is a thioether analog of S-adenosylhomocysteine (SAH). sigmaaldrich.com While its role as a potent inhibitor of polyamine biosynthesis is well-established, dedicated enzymatic pathways for its catabolism are not extensively documented in scientific literature. Its primary significance in cellular metabolism appears to be regulatory rather than as a substrate for downstream enzymatic reactions.
The compound's main interaction is with the key enzymes of polyamine synthesis, spermidine synthase and spermine synthase. sapphirebioscience.com It acts as a powerful inhibitor of these aminopropyltransferases. For instance, studies on human spermidine synthase have characterized dc-SAH as a new inhibitor, with isothermal calorimetry binding assays confirming a strong binding affinity. researchgate.net This inhibitory action effectively curtails the production of polyamines like spermidine and spermine.
The accumulation of related compounds, such as S-adenosylhomocysteine (SAH) which is a byproduct of methylation reactions, is known to be detrimental to cells due to feedback inhibition of methyltransferases. nih.govnih.gov To prevent this, cells employ specific enzymes like SAH hydrolase (SAHH) or SAH nucleosidase (SAHN) to hydrolyze SAH into adenosine (B11128) and homocysteine, or adenine and S-ribosyl-homocysteine, respectively. nih.govnih.gov While analogous dedicated catabolic enzymes for this compound have not been prominently identified, its structural similarity to SAH suggests that its accumulation could have inhibitory effects on various cellular processes.
It is important to distinguish this compound (dc-SAH) from decarboxylated S-adenosylmethionine (dcSAM). While dc-SAH is primarily an inhibitor, dcSAM is the active aminopropyl donor in the synthesis of polyamines. nih.govresearchgate.net Research on phage-encoded S-adenosylmethionine (SAM) lyases has shown that these enzymes, which degrade SAM, are unable to use dcSAM as a substrate, indicating that the carboxyl group of the methionine moiety is essential for binding and catalysis. elifesciences.org This finding suggests that dc-SAH would similarly not be a substrate for these enzymes.
The table below summarizes the key enzymes that interact with this compound.
| Enzyme | Interaction with this compound (dc-SAH) | Primary Cellular Function of Enzyme |
| Spermidine Synthase (SpdS) | Potent inhibitor researchgate.net | Catalyzes the transfer of the aminopropyl group from dcSAM to putrescine to form spermidine. researchgate.net |
| Spermine Synthase (SpmS) | Potent inhibitor | Catalyzes the transfer of the aminopropyl group from dcSAM to spermidine to form spermine. elsevier.es |
Interconnections with the Methionine Salvage Pathway
The metabolism of S-adenosylmethionine (SAM) in the polyamine biosynthesis pathway is directly and critically interconnected with the methionine salvage pathway. This connection ensures the conservation of the sulfur-containing portion of SAM, which is an energetically costly molecule to synthesize. wikipedia.org The key link between these two pathways is the compound 5'-methylthioadenosine (MTA). elsevier.es
The process begins with the modification of SAM for its role in polyamine synthesis:
Decarboxylation of SAM: The enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) catalyzes the removal of the carboxyl group from SAM, producing S-adenosyl-1-(methylthio)-3-propylamine, more commonly known as decarboxylated S-adenosylmethionine (dcSAM). nih.govelsevier.es This is the rate-limiting step in polyamine biosynthesis.
Aminopropyl Group Transfer: The newly formed dcSAM serves as the donor of the aminopropyl group. Spermidine synthase transfers this group to putrescine to create spermidine. Subsequently, spermine synthase can transfer another aminopropyl group from a second dcSAM molecule to spermidine, yielding spermine. elsevier.eswikipedia.org
The crucial byproduct of both the spermidine synthase and spermine synthase reactions is 5'-methylthioadenosine (MTA). researchgate.netelsevier.es Instead of being degraded as waste, MTA is efficiently recycled through the methionine salvage pathway. This pathway regenerates methionine, which can then be re-adenosylated to form new SAM molecules.
The initial and committing step in the methionine salvage pathway is the enzymatic breakdown of MTA:
Phosphorolysis of MTA: The enzyme 5'-methylthioadenosine phosphorylase (MTAP) catalyzes the reversible cleavage of MTA into adenine and 5-methylthioribose-1-phosphate. elsevier.esuniprot.org
This reaction is pivotal, as inhibiting MTAP leads to the accumulation of MTA, which in turn can inhibit polyamine synthesis and other cellular processes. nih.govnih.gov Following the action of MTAP, a series of further enzymatic steps converts 5-methylthioribose-1-phosphate back into L-methionine, completing the cycle. elsevier.es
The flow from polyamine synthesis to methionine salvage is summarized in the table below.
| Step | Substrate(s) | Enzyme | Product(s) | Pathway |
| 1 | S-adenosylmethionine (SAM) | SAM Decarboxylase (SAMDC) | Decarboxylated SAM (dcSAM) + CO₂ | Polyamine Biosynthesis |
| 2 | dcSAM + Putrescine | Spermidine Synthase | Spermidine + 5'-methylthioadenosine (MTA) | Polyamine Biosynthesis |
| 3 | dcSAM + Spermidine | Spermine Synthase | Spermine + 5'-methylthioadenosine (MTA) | Polyamine Biosynthesis |
| 4 | 5'-methylthioadenosine (MTA) + Phosphate | MTA Phosphorylase (MTAP) | Adenine + 5-methylthioribose-1-phosphate | Methionine Salvage Pathway |
This intricate connection highlights a highly efficient cellular economy, where the byproducts of one essential pathway serve as the feedstock for another, ensuring the regeneration of a vital metabolite.
Molecular Enzymology and Structural Biology of S Adenosyl 3 Thiopropylamine Interactions
Enzyme Kinetics and Thermodynamics of S-Adenosyl-3-thiopropylamine-Dependent Reactions
This compound primarily functions as an inhibitor of spermidine (B129725) synthase (SpdS) and spermine (B22157) synthase (SpmS), enzymes that are critical for the production of polyamines like spermidine and spermine. These enzymes catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to an amine acceptor. asm.org The inhibitory action of dcSAH stems from its structural similarity to dcSAM, allowing it to bind to the active site of these enzymes and competitively inhibit their function.
The kinetics of these reactions have been studied in various organisms. For instance, in Escherichia coli, spermidine synthase exhibits a ping-pong mechanism. mdpi.com In contrast, a sequential mechanism is observed in Thermotoga maritima, Plasmodium falciparum, rats, and humans. mdpi.com The affinity of enzymes for dcSAH can be quantified by the dissociation constant (Kd). Isothermal calorimetry binding assays with human spermidine synthase have shown a Kd of 1.1 ± 0.3 μM in the absence of the substrate putrescine and 3.2 ± 0.1 μM in its presence, indicating a strong binding affinity. nih.gov
The thermodynamics of these reactions are also of significant interest. The transfer of the propylamine (B44156) group from dcSAM involves a nucleophilic attack on a methylene (B1212753) group adjacent to a positively charged sulfur atom, a reaction that is thermodynamically favorable. asm.org The stability of the enzymes involved, such as the agmatine (B1664431)/cadaverine aminopropyl transferase (ACAPT) from the hyperthermophile Pyrococcus furiosus, is remarkable. This enzyme displays high thermostability, with an apparent melting temperature of 108°C, which increases to 112°C in the presence of its substrate cadaverine. asm.org
Table 1: Kinetic Parameters of Spermidine Synthase Inhibition by dcSAH
| Enzyme Source | Kinetic Mechanism | Inhibitor | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| Human | Sequential | dcSAH | 1.1 ± 0.3 μM (without putrescine) | nih.gov |
| Human | Sequential | dcSAH | 3.2 ± 0.1 μM (with putrescine) | nih.gov |
| Escherichia coli | Ping-Pong | - | - | mdpi.com |
| Thermotoga maritima | Sequential | - | - | mdpi.com |
| Plasmodium falciparum | Sequential | - | - | mdpi.com |
Structural Insights into Enzymes Binding this compound
The three-dimensional structures of enzymes that bind this compound and its analogs provide a deeper understanding of their function and inhibition. These studies are often inferred from research on proteins that bind the structurally similar S-adenosyl-L-methionine (SAM) and S-adenosyl-L-homocysteine (SAH). nih.govbiorxiv.orgfrontiersin.org
Computational Modeling of this compound-Enzyme Interactions
Computational methods, such as molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of enzyme-ligand interactions. nih.govbioinformation.netfrontiersin.orgnih.gov MD simulations have been used to study the binding of ligands to spermidine synthase from various organisms, including Yersinia pseudotuberculosis and Plasmodium falciparum. nih.govbioinformation.netnih.govup.ac.za These simulations can reveal the key amino acid residues involved in ligand binding and help to understand the mechanism of catalysis and inhibition. nih.govnih.govup.ac.za
For instance, MD simulations of P. falciparum spermidine synthase have provided dynamic evidence for the mechanism of its aminopropyltransferase action and have identified residues crucial for substrate and inhibitor binding. nih.govup.ac.za Similarly, computational studies on the non-structural protein 5 (NS5) of the Japanese Encephalitis Virus, which has an S-adenosyl-methionine binding site, have used molecular mechanics and docking studies to identify potential inhibitors, including derivatives of this compound. frontiersin.orgnih.gov
Cofactor Dependency and Allosteric Regulation in this compound Metabolism
The enzymes that interact with this compound are often dependent on cofactors and can be subject to allosteric regulation. Spermidine synthase, for example, does not require a cofactor for its catalytic activity. wikipedia.org However, the activity of other enzymes in the polyamine biosynthetic pathway can be tightly regulated.
A fascinating example of allosteric regulation is found in the trypanosomatid Trypanosoma brucei. In this organism, the activity of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine synthesis, is dramatically stimulated by forming a heterodimer with a catalytically inactive paralog called prozyme. pnas.org This interaction increases the enzyme's activity by 1,200-fold, highlighting a unique regulatory mechanism. pnas.org This principle of regulation by a "pseudoenzyme" has also been observed for deoxyhypusine (B1670255) synthase in the same organism. nih.gov
Furthermore, the translation of human spermidine synthase mRNA can be regulated by its 5'-untranslated region, which has an inhibitory effect on translation, adding another layer of control to polyamine biosynthesis. nih.gov
Table 2: Key Enzymes and Their Regulation in Polyamine Biosynthesis
| Enzyme | Organism | Regulation Mechanism | Reference |
|---|---|---|---|
| Spermidine Synthase (SpdS) | General | Inhibited by dcSAH | |
| S-adenosylmethionine decarboxylase (AdoMetDC) | Trypanosoma brucei | Allosteric activation by prozyme heterodimerization | pnas.org |
| Deoxyhypusine Synthase | Trypanosoma brucei | Allosteric activation by catalytically dead paralog | nih.gov |
| Spermidine Synthase | Human | Translational inhibition by 5'-UTR of mRNA | nih.gov |
Biological Roles of S Adenosyl 3 Thiopropylamine in Cellular Homeostasis
Centrality of S-Adenosyl-3-thiopropylamine in Polyamine Biosynthetic Pathways
The core of polyamine biosynthesis involves the sequential addition of aminopropyl groups to a precursor diamine, putrescine. The central donor for these aminopropyl groups is S-adenosyl-3-methylthiopropylamine, more commonly known as decarboxylated S-adenosylmethionine (dcSAM). researchgate.net The formation of dcSAM is a critical, rate-limiting step, catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC), which acts on S-adenosylmethionine (SAM). reactome.orgpnas.org
Once formed, dcSAM serves as the substrate for two key aminopropyltransferases:
Spermidine (B129725) Synthase (SpdS) : This enzyme catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding the triamine spermidine and 5'-methylthioadenosine (MTA) as a by-product. nih.gov
Spermine (B22157) Synthase (SpmS) : This enzyme subsequently transfers a second aminopropyl group from another molecule of dcSAM to spermidine, forming the tetramine (B166960) spermine and another molecule of MTA. mdpi.com
This compound (dcSAH) is a close structural analogue of the reaction by-product MTA. Due to this similarity, it acts as a powerful competitive inhibitor of both spermidine and spermine synthase. mdpi.com This inhibitory property has made it an invaluable tool for biochemical research, allowing for the specific blockage of these enzymes to study the consequences of polyamine depletion. nih.gov Furthermore, its ability to bind tightly to these enzymes has been exploited for their purification using affinity chromatography. portlandpress.com
Research on bovine brain spermidine synthase has provided key kinetic parameters for the substrates involved in this critical pathway, highlighting the enzyme's high affinity for the aminopropyl donor, dcSAM.
| Substrate | Apparent Km Value (µM) | Enzyme | Source Organism |
|---|---|---|---|
| Putrescine | 40 | Spermidine Synthase | Bovine Brain |
| Decarboxylated S-adenosylmethionine (dcSAM) | 0.3 | Spermidine Synthase | Bovine Brain |
Data derived from a study on the isolation and characterization of spermidine synthase. portlandpress.com
Influence of this compound Availability on Polyamine Pool Dynamics
The intracellular concentrations of polyamines are tightly regulated to maintain cellular homeostasis, and the availability of the aminopropyl donor, dcSAM, is a pivotal control point. researchgate.net The cellular pool of dcSAM is normally kept at very low levels, ensuring that its use is strictly tied to the demand for polyamine synthesis. nih.gov
Perturbations in the polyamine pathway vividly illustrate the influence of dcSAM availability on the dynamics of the entire polyamine pool. For instance:
Inhibition of Ornithine Decarboxylase (ODC) : When ODC, the enzyme that produces putrescine, is blocked by inhibitors like difluoromethylornithine (DFMO), the resulting depletion of putrescine and spermidine leads to a significant compensatory accumulation of dcSAM. nih.gov This occurs because SAMDC activity continues, but the dcSAM produced cannot be consumed by spermidine synthase due to the lack of its putrescine co-substrate.
Impaired Spermine Synthase Function : In genetic disorders like Snyder-Robinson syndrome (SRS), where spermine synthase function is deficient, the reduced consumption of dcSAM for spermine synthesis leads to its accumulation. embopress.org This is coupled with an increase in its precursor, spermidine, and a decrease in the final product, spermine. embopress.org
Pharmacological inhibition of SAMDC provides direct evidence of how throttling dcSAM production impacts polyamine levels. In a clinical study involving the SAMDC inhibitor SAM486A, analysis of tumor biopsies before and after treatment showed a dramatic shift in the polyamine landscape, directly reflecting the block in dcSAM formation.
| Metabolite/Enzyme Activity | Change After Treatment |
|---|---|
| SAMDC Activity | -50% |
| Decarboxylated S-adenosylmethionine (dcSAM) | -95% |
| Putrescine | +1600% (16-fold increase) |
| Spermine | -71% |
Data from a phase I study in patients with advanced solid malignancies. aacrjournals.org
These findings underscore that the synthesis, consumption, and resulting concentration of dcSAM are central to regulating the balance and flow of metabolites through the polyamine pathway.
Broader Metabolic Cross-Talk Mediated by this compound and its Products
The polyamine biosynthetic pathway does not operate in isolation. It is intricately linked to other core metabolic cycles, primarily through the production and recycling of its by-product, 5'-methylthioadenosine (MTA). nih.gov As each aminopropyl group is transferred from dcSAM, one molecule of MTA is generated. embopress.org MTA is not a metabolic dead-end; it is a potent product inhibitor of spermidine and spermine synthase and can be toxic if it accumulates. pnas.orgnih.gov
To prevent this inhibition and to conserve valuable sulfur and carbon, cells in nearly all aerobic organisms employ the methionine salvage pathway . nih.govwikipedia.org This pathway recycles MTA back into L-methionine, which can then be re-adenylated to form SAM, thus closing a metabolic loop. reactome.org
The key steps of this pathway are:
MTA is converted to 5-methylthioribose-1-phosphate by MTA phosphorylase. nih.gov
A series of subsequent enzymatic reactions transforms this intermediate into 4-methylthio-2-oxobutyrate. nih.gov
A final transamination step converts this keto-acid into L-methionine. nih.gov
This essential recycling process creates a direct metabolic crosstalk between polyamine synthesis and the broader network of SAM-dependent reactions. SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. Therefore, high rates of polyamine synthesis, which consume SAM (via dcSAM) and require the regeneration of methionine from MTA, can influence the availability of SAM for critical methylation reactions. researchgate.net This positions the polyamine pathway, and by extension the availability and fate of dcSAM, as a key regulator that helps balance cellular priorities between proliferation (which requires high levels of polyamines) and epigenetic maintenance and other metabolic functions (which require SAM for methylation). nih.gov
Regulation of S Adenosyl 3 Thiopropylamine Levels and Associated Enzyme Activity
Transcriptional and Translational Control of S-Adenosyl-3-thiopropylamine Metabolizing Enzymes
The expression of enzymes that metabolize this compound (dcSAM) is tightly regulated at both the transcriptional and translational levels to maintain polyamine homeostasis. Key enzymes in this pathway include S-adenosylmethionine decarboxylase (SAMDC), which produces dcSAM, and the aminopropyltransferases spermidine (B129725) synthase and spermine (B22157) synthase, which utilize dcSAM.
In many bacteria, the regulation of genes involved in the biosynthesis of S-adenosylmethionine (SAM), the precursor to dcSAM, is controlled by riboswitches. oup.comnih.govresearchgate.net These are structured RNA elements in the 5'-untranslated regions of mRNAs that can directly bind to small molecules like SAM, altering their conformation to regulate transcription or translation. oup.comnih.govresearchgate.net For instance, the SAM-I riboswitch can act as a transcriptional "off" switch by promoting the formation of a terminator stem upon SAM binding. nih.gov Some bacteria also employ SAM/SAH riboswitches that can bind both SAM and S-adenosylhomocysteine (SAH) to control the expression of SAM biosynthetic enzymes at the translational level. oup.com
In eukaryotes, the regulation is more complex. For example, the translation of SAMDC is influenced by polyamine levels. Spermidine primarily regulates the transcription of the AMD1 gene (encoding SAMDC), while spermine appears to have a more significant impact on the translation of the enzyme. mdpi.com Furthermore, in some fungi, the synthesis of the antizyme protein, which targets ornithine decarboxylase (ODC) for degradation, is regulated at the level of protein translation through an induced translational frameshift in its mRNA, a process potentiated by an excess of polyamines. sci-hub.se While the direct transcriptional regulation of many polyamine structural genes in fungi is not fully understood, it is clear that intricate control mechanisms are in place to manage the levels of enzymes in the dcSAM pathway. sci-hub.se
| Organism Type | Regulatory Mechanism | Target | Effect of Ligand Binding |
| Bacteria | SAM-I Riboswitch | SAM Biosynthesis Genes | Transcriptional termination (OFF switch) nih.gov |
| Bacteria | SAM/SAH Riboswitch | SAM Biosynthesis Enzymes | Translational inhibition (OFF switch) oup.com |
| Eukaryotes | Polyamine-mediated control | AMD1 (SAMDC) gene/enzyme | Spermidine affects transcription; Spermine affects translation mdpi.com |
| Fungi | Polyamine-induced frameshift | Antizyme mRNA | Translation of active antizyme protein sci-hub.se |
Post-Translational Modulations Affecting this compound Pathway Components
Post-translational modifications (PTMs) play a crucial role in rapidly modulating the activity, stability, and interactions of proteins within the this compound (dcSAM) pathway. These modifications provide a dynamic layer of regulation that can respond swiftly to changes in cellular needs.
Phosphorylation and acetylation are key PTMs that influence the enzymes involved in polyamine biosynthesis. In mammalian cells, the pro-enzyme form of S-adenosylmethionine decarboxylase (SAMDC) can be phosphorylated by the mTORC1 protein complex. mdpi.com This phosphorylation event extends the pro-enzyme's half-life, leading to higher levels of the active enzyme, thereby linking protein synthesis and cell growth signals to polyamine metabolism. mdpi.com
Acetylation also plays a significant regulatory role. In the human malaria parasite Plasmodium falciparum, several enzymes in the polyamine biosynthetic pathway have been identified as being lysine-acetylated. researchgate.net The activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs), which control the acetylation state of histones and other proteins, can be modulated by polyamines like spermidine and spermine. aacrjournals.org This suggests a complex interplay where polyamines can influence the enzymes that, in turn, may modify the components of the polyamine pathway itself. Furthermore, spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism, utilizes acetyl-CoA. physiology.org Overexpression of SSAT can deplete cellular acetyl-CoA levels, which can have widespread effects on cellular metabolism and protein acetylation. mdpi.com
The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation and is critical for regulating the levels of key enzymes in the dcSAM pathway. mdpi.com A prime example is the regulation of ornithine decarboxylase (ODC), the enzyme that produces putrescine, a precursor for spermidine and spermine synthesis. High levels of polyamines induce the synthesis of a protein called antizyme. microbialcell.com Antizyme binds to ODC, forming an inactive heterodimer and targeting ODC for degradation by the 26S proteasome. sci-hub.semicrobialcell.comnih.gov This degradation is noteworthy as it is ubiquitin-independent. microbialcell.com Polyamines directly promote this antizyme-mediated degradation of ODC. sci-hub.semicrobialcell.com
Interestingly, the antizyme itself is also subject to regulation by the UPS. In yeast, low cellular polyamine levels trigger the ubiquitin-dependent degradation of antizyme by the proteasome. sci-hub.senih.gov When polyamines are present, they stabilize antizyme by interfering with its ubiquitination. sci-hub.se This creates a sophisticated regulatory circuit where polyamines control the levels of a key biosynthetic enzyme (ODC) by modulating both the synthesis and degradation of its inhibitor (antizyme).
| Modification | Target Enzyme/Protein | Effect | Key Findings |
| Phosphorylation | SAMDC pro-enzyme | Increased half-life, leading to more active enzyme. mdpi.com | Mediated by mTORC1, linking cell growth signals to polyamine synthesis. mdpi.com |
| Acetylation | Polyamine biosynthetic enzymes | Lysine acetylation observed in P. falciparum. researchgate.net | Polyamines can modulate HAT and HDAC activity, suggesting feedback loops. aacrjournals.org |
| Ubiquitination | Antizyme | Degradation in low polyamine conditions. sci-hub.senih.gov | Polyamines stabilize antizyme by inhibiting its ubiquitination. sci-hub.se |
| Antizyme-mediated degradation | Ornithine Decarboxylase (ODC) | Ubiquitin-independent degradation by the proteasome. microbialcell.com | High polyamine levels induce antizyme, which targets ODC for degradation. sci-hub.semicrobialcell.com |
Phosphorylation and Acetylation Events (General protein modification, relevant for enzyme regulation)
Feedback Mechanisms and Substrate Availability in this compound Regulation
The regulation of this compound (dcSAM) levels is intricately linked to feedback mechanisms and the availability of its precursor, S-adenosylmethionine (SAM). The cellular concentration of SAM itself is tightly controlled. In many bacteria, this is achieved through riboswitches that sense SAM levels and modulate the expression of SAM biosynthetic genes accordingly. oup.comnih.gov
The products of the polyamine pathway also exert feedback control. High levels of polyamines can inhibit the activity of S-adenosylmethionine decarboxylase (SAMDC), the enzyme that produces dcSAM. sci-hub.se Furthermore, S-adenosylhomocysteine (SAH), the by-product of methylation reactions that also utilize SAM, can act as an inhibitor of various SAM-dependent methyltransferases. nih.govwikipedia.org While SAH is a weak inhibitor of spermidine synthase and spermine synthase, some of its derivatives show more potent inhibitory activity. researchgate.net
The availability of the aminopropyl donor substrate, dcSAM, is a critical factor in determining the ratio of spermidine to spermine. portlandpress.com Studies with transgenic mice overexpressing spermine synthase have shown that despite a massive increase in the enzyme's activity, the resulting changes in spermidine and spermine levels were relatively small. portlandpress.com This suggests that the availability of dcSAM, rather than just the activity of the synthases, is a key determinant of the final polyamine profile. portlandpress.com
Environmental and Nutritional Modulators of this compound Pathways
The pathways leading to and utilizing this compound (dcSAM) are influenced by various environmental and nutritional factors. Nutrient availability, particularly of methionine, the precursor for SAM, is a key modulator. nih.gov Altered methionine metabolism can directly affect SAM and S-adenosylhomocysteine (SAH) levels, which in turn can influence histone methylation and gene expression. nih.gov
Environmental stressors can also impact the dcSAM pathway. For example, in the probiotic yeast Saccharomyces boulardii, acidic environments can induce programmed cell death, but supplementation with SAM can enhance the yeast's viability under these conditions. science.gov In plants, polyamine levels are known to change in response to various environmental stresses. nthu.edu.twdntb.gov.ua
Furthermore, certain compounds found in the diet or used as drugs can modulate the enzymes in this pathway. For instance, S-adenosyl-3-methylthiopropylamine, a derivative of SAM found in various organisms, acts as a methyl donor and is involved in polyamine biosynthesis. smolecule.com
Advanced Methodologies for S Adenosyl 3 Thiopropylamine Research
Analytical Techniques for Quantification and Identification in Biological Matrices
Accurate measurement and identification of dcSAM and related polyamines in complex biological samples are fundamental to understanding their metabolic significance. nih.gov Due to their polar and basic nature, specialized analytical approaches are required to achieve the necessary sensitivity and specificity. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of polyamines, including dcSAM. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low-concentration metabolites in diverse biological matrices such as serum, tissues, and cells. nih.govcreative-proteomics.com
Protocols often involve a derivatization step to improve the chromatographic behavior and ionization efficiency of the polyamines. nih.gov However, methods that avoid derivatization by using ion-pairing agents like heptafluorobutyric acid in the mobile phase have also been developed. springernature.comresearchgate.net A significant advancement in high-throughput analysis is the use of online solid-phase extraction (SPE) coupled to LC-MS/MS, which minimizes sample preparation to a single derivatization step and reduces the analysis time to a few minutes. nih.gov
Table 1: Comparison of LC-MS/MS Methods for Polyamine Analysis
| Feature | Derivatization-Based Method | Ion-Pairing Method | Online SPE-LC/MS/MS |
| Principle | Chemical modification to enhance chromatographic and detection properties. nih.gov | Use of an agent to form ion pairs with analytes, improving retention on reverse-phase columns. springernature.comresearchgate.net | Automated sample clean-up and concentration directly coupled to the LC-MS/MS system. nih.gov |
| Sample Throughput | Lower, due to manual sample preparation steps. nih.gov | Moderate, requires careful column equilibration. nih.gov | High, with analysis times as short as 4 minutes per sample. nih.gov |
| Sensitivity | High, with Lower Limits of Quantification (LLoQ) in the low ng/mL range. nih.gov | High, with LLoQ around 0.03 µM. researchgate.net | Very high, with LLoQ between 0.1 and 5 ng/mL. nih.gov |
| Matrix Effects | Can be significant, requires careful optimization of extraction. nih.gov | Can cause ion suppression in the mass spectrometer source. researchgate.net | Minimized due to efficient online sample clean-up. nih.gov |
Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) Applications
Capillary electrophoresis (CE) is another powerful technique for the separation and analysis of charged molecules like dcSAM. lookchem.com CE methods can resolve closely related compounds, such as the diastereoisomers of dcSAM, which can be challenging with other techniques. researcher.lifenih.gov The use of cationic coatings on the capillary can reduce the electro-endo-osmotic flow, enhancing separation efficiency. researcher.lifenih.gov For instance, a CE method was able to separate and quantify dcSAM diastereoisomers present as a minor impurity in commercial S-adenosylmethionine (SAM) preparations. researcher.lifenih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of dcSAM and for studying its interactions with other molecules. adipogen.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation. NMR has also been instrumental in studying the structure of riboswitches that bind to SAM and its analogue S-adenosylhomocysteine (SAH), providing insights into the molecular recognition mechanisms that regulate gene expression in response to these metabolites. nih.govoup.com
Isotopic Tracing and Metabolic Flux Analysis for S-Adenosyl-3-thiopropylamine Metabolism
Isotopic tracing is a dynamic approach used to follow the metabolic fate of precursors into downstream products like dcSAM and polyamines. creative-proteomics.com By supplying cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these labels into various metabolites over time. creative-proteomics.comnih.gov This provides a measure of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.govnih.gov
This methodology has been applied to study polyamine metabolism in various contexts. For example, in nonalcoholic steatohepatitis (NASH), increased levels of SAM lead to a flux into polyamine metabolism, which was demonstrated by both proteomic and metabolomic analyses. mdpi.com Similarly, studies in cancer cells have used ¹³C-labeled methionine to quantify the fluxes through transmethylation and polyamine synthesis pathways. science.gov The use of labeled precursors like 4-fluoro-L-ornithine can also serve as a proxy to measure metabolic flux through the polyamine pools. nih.gov
Table 2: Key Findings from Isotopic Tracing Studies of Polyamine Metabolism
| Organism/System | Labeled Precursor | Key Finding |
| Human Fibrosarcoma Cells | ¹³C-methionine | Transmethylation and propylamine (B44156) transfer fluxes each constitute about 15% of the net methionine uptake. science.gov |
| L1210 Murine Leukemia Cells | 4-fluoro-L-ornithine | The rate of incorporation of the fluorinated analog into polyamine pools reflects the proliferative status of the cells. nih.gov |
| NASH Animal Model | Not specified | Downregulation of the enzyme GNMT leads to increased SAM levels and a subsequent flux into polyamine metabolism. mdpi.com |
| Trypanosoma brucei | Deuterated leucine | Prozyme, a regulatory protein for SAMDC, is controlled at the translational level, and its synthesis is suppressed by dcSAM. plos.org |
Genetic Engineering Approaches for Investigating this compound Pathways
Genetic engineering provides powerful tools to manipulate the expression of genes involved in dcSAM and polyamine biosynthesis, thereby enabling researchers to investigate the functional consequences of altered pathway activity. frontiersin.orgmdpi.comresearchgate.net
Gene Editing (CRISPR/Cas9) and RNA Interference Methodologies
CRISPR/Cas9 technology allows for precise, targeted mutations in genes of interest. This has been used to create knockout or modified versions of genes encoding enzymes in the polyamine pathway, such as spermidine (B129725) synthase and spermine (B22157) synthase. d-nb.infojax.orgnih.gov For example, CRISPR/Cas9 was used to knock out the homospermidine synthase gene in comfrey, leading to the eradication of toxic pyrrolizidine (B1209537) alkaloids, for which homospermidine is a precursor. mdpi.com Similarly, it has been used to create a spermidine synthase knockout in Chlamydomonas reinhardtii, resulting in a new auxotrophic selection marker. nih.gov
Overexpression and Constitutive Expression Systems
Conversely, overexpressing or constitutively expressing genes in the polyamine pathway can lead to increased production of specific polyamines, allowing for the study of their physiological effects. aging-us.comdrugbank.com Transgenic plants overexpressing SAMDC have shown increased tolerance to stresses like salt and drought. mdpi.comnih.gov For instance, Arabidopsis plants constitutively expressing a SAMDC gene from pepper showed enhanced drought tolerance, which was associated with increased levels of spermidine and spermine. nih.gov In tobacco plants, overexpressing spermidine synthase led to an increased spermidine-to-putrescine ratio, although the total polyamine content remained tightly regulated. drugbank.com
In mice, widespread overexpression of spermine synthase resulted in a modest decrease in spermidine and an increase in spermine, suggesting that the levels of these higher polyamines are not solely determined by the activities of the aminopropyltransferases but also by the availability of dcSAM. nih.govnih.gov These genetic manipulation studies underscore the complex regulation of the polyamine pathway and the critical role of dcSAM as a key metabolic node. nih.govnih.govrepositorioinstitucional.mx
In Vitro Reconstitution of this compound-Dependent Enzymatic Cascades
The study of this compound (also known as decarboxylated S-adenosylmethionine or dcSAM) in its biological context often requires the analysis of multi-step enzymatic reactions. biorxiv.orgbiorxiv.org In vitro reconstitution of these enzymatic cascades, using purified enzymes, allows researchers to investigate the entire pathway, identify bottlenecks, and understand the interplay between sequential catalytic steps. biorxiv.orgnih.gov This approach offers greater control and interpretability than studies in whole organisms or crude cell lysates. mdpi.com
A key example of this methodology is the reconstitution of the polyamine biosynthesis pathway to produce spermidine. biorxiv.orgbiorxiv.org Polyamines are crucial for diverse cellular processes, including cell differentiation, gene expression, and signaling. biorxiv.orgaging-us.com The synthesis of spermidine involves the transfer of an aminopropyl group from dcSAM to a putrescine molecule, a reaction catalyzed by spermidine synthase (SpdS). plos.orgresearchgate.net The dcSAM itself is generated from S-adenosylmethionine (SAM) by the enzyme SAM decarboxylase (SAMDc). biorxiv.orgresearchgate.net
One of the challenges in this pathway is that the byproduct of the aminopropyl transfer, 5'-methylthioadenosine (MTA), can be inhibitory to the enzymes in the cascade. biorxiv.org To overcome this, a multi-enzyme system can be designed not only to produce the target molecule but also to remove inhibitory byproducts. biorxiv.org
A successfully reconstituted enzymatic cascade for spermidine synthesis included the following components:
S-adenosylmethionine (SAM) : The initial precursor molecule. biorxiv.org
Thermotoga maritima SAM Decarboxylase (TmSAMDc) : Converts SAM to this compound (dcSAM). biorxiv.org
Arabidopsis thaliana Spermidine Synthase (AtSpeS) : Transfers the aminopropyl group from dcSAM to putrescine to form spermidine. biorxiv.orgbiorxiv.org
Escherichia coli MTA/SAH Nucleosidase (EcMTAN) : An enzyme that degrades the inhibitory byproduct MTA, thus pulling the reaction forward. biorxiv.orgbiorxiv.org
By combining these purified enzymes in a single reaction vessel, researchers can mimic the metabolic pathway in a controlled in vitro setting. biorxiv.org The results from such experiments demonstrate a significant increase in product formation when the complete cascade, including the byproduct-removing enzyme, is assembled. biorxiv.org
| Enzyme Combination | Key Function | Relative Spermidine Yield (after 1 hour) | Significance |
|---|---|---|---|
| AtSpeS + TmSAMDc | Core synthesis pathway | Baseline | Produces spermidine but is subject to byproduct inhibition. biorxiv.orgbiorxiv.org |
| AtSpeS + TmSAMDc + EcMTAN | Core pathway + byproduct removal | ~25% increase over baseline | Demonstrates that removing the inhibitory MTA significantly accelerates spermidine formation. biorxiv.org |
Another example of in vitro cascade reconstitution is the elucidation of a novel spermidine biosynthesis pathway in the cyanobacterium Synechocystis. Researchers identified and reconstituted a three-enzyme cascade involving a carboxyaminopropylagmatine (CAPA) intermediate. nih.gov The use of purified recombinant enzymes was essential to confirm the function of each step, from agmatine (B1664431) to CAPA, then to aminopropylagmatine (APA), and finally to spermidine, demonstrating a new route for polyamine synthesis. nih.gov
Cell-Free Systems for Biochemical Studies
Cell-free systems provide a powerful platform for biochemical research by removing the complexity and constraints of a living cell, such as the cell wall and the need to maintain cell viability. mdpi.comnih.gov These systems, which range from crude cell extracts to highly purified reconstituted systems, are invaluable for studying the enzymes involved in this compound metabolism. nih.govosti.gov
Crude Cell Lysates: The simplest form of a cell-free system involves preparing a lysate from cells that contains the native enzymes of interest. osti.gov This approach is useful for initial activity screening and for studying pathways in organisms that are difficult to cultivate. For instance, cell extracts from the hyperthermophilic archaeon Pyrobaculum calidifontis were used to detect polyamine oxidase activity by incubating the extract with various polyamines and analyzing the products. This method allows for the investigation of enzymatic activities under conditions that mimic the organism's native high-temperature environment.
Cell-Free Protein Synthesis (CFPS): More advanced cell-free systems are used for in vitro transcription and translation to produce specific proteins. osti.gov This is particularly advantageous for expressing proteins that may be toxic to host cells or are produced at low levels in vivo. mdpi.com Aminopropyltransferases, such as spermidine synthase and spermine synthase, can be produced using CFPS and then purified for detailed biochemical and structural analysis. researchgate.netnih.gov This ensures a clean system for studying the kinetics and inhibition of a single enzyme with this compound and its analogs. nih.gov
Furthermore, cell-free systems can be programmed with the genes for an entire multi-enzyme pathway, a field known as cell-free metabolic engineering (CFME). nih.govmdpi.com This allows for the rapid prototyping and optimization of biosynthetic pathways. mdpi.com For example, a cell-free system for producing 2,3-butanediol (B46004) was created by combining extracts enriched with the four necessary enzymes. mdpi.com A similar approach could be applied to the polyamine pathway to optimize the production of spermidine or spermine from basic precursors, with this compound as a key intermediate.
Interestingly, polyamines themselves can influence the efficiency of cell-free systems. The addition of spermidine and spermine has been shown to stimulate protein synthesis in mammalian cell-free systems, suggesting a feedback mechanism where the products of the pathway can enhance the machinery that produces the enzymes themselves. nih.gov
| Cell-Free System Type | Description | Application in Polyamine Research | Example/Reference |
|---|---|---|---|
| Crude Cell Lysate | Minimally processed cell extract containing a mixture of native enzymes and cellular components. osti.gov | Screening for novel enzymatic activities related to polyamine metabolism in various organisms. | Detection of polyamine oxidase activity in Pyrobaculum calidifontis extracts. |
| Cell-Free Protein Synthesis (CFPS) | In vitro transcription-translation systems used to produce specific, purified proteins. osti.gov | Production of aminopropyltransferases (spermidine/spermine synthase) for detailed kinetic and structural studies. researchgate.netnih.gov | Studying inhibitors of mammalian aminopropyltransferases. nih.gov |
| Cell-Free Metabolic Engineering (CFME) | Using lysates or purified enzymes to construct and optimize multi-step metabolic pathways in vitro. nih.gov | Prototyping and optimizing the biosynthetic pathway of polyamines like spermidine. | Combining enriched cell extracts to build novel production pathways. mdpi.com |
Involvement of S Adenosyl 3 Thiopropylamine in Diverse Biological Systems and Models
Significance in Microbial Physiology and Virulence (e.g., bacteria, fungi)
In microorganisms, the pathways leading to and involving S-Adenosyl-3-thiopropylamine are critical for normal physiological functions and can be linked to their virulence. Polyamines, synthesized using the aminopropyl group from this compound, are essential for microbial growth and differentiation. smolecule.com The inhibition of enzymes that produce or utilize this compound can disrupt these vital processes.
Polyamine metabolism is a crucial factor for the virulence of many pathogens. nih.gov For instance, in bacteria like Yersinia pestis, the causative agent of plague, spermidine (B129725) synthase is a key enzyme in polyamine biosynthesis and is considered a promising drug target. nih.gov This enzyme utilizes the aminopropyl group from decarboxylated S-adenosylmethionine (a related compound from which this compound is derived) to produce spermidine. nih.gov
In fungi, polyamines play a role in various cellular processes. In the fission yeast Schizosaccharomyces pombe, a model organism for studying cellular quiescence, the levels of this compound were observed to peak after two weeks in a mutant strain (∆klf1) during the G0 phase, suggesting a role in long-term cell longevity and stress response. plos.org In the fungus Cordyceps militaris, metabolic analysis revealed that S-adenosyl 3-(methyl-thio)propylamine, a related compound in spermidine biosynthesis, was downregulated in submerged mycelia compared to aerial mycelia, indicating differential metabolic activities based on environmental conditions. nii.ac.jp
The study of S-adenosylmethionine (SAM), the precursor to this compound, in microbes like Saccharomyces cerevisiae, Pichia pastoris, and Escherichia coli has been extensive due to its industrial applications. nih.gov These studies provide foundational knowledge on the metabolic pathways that are directly linked to the production of this compound.
Table 1: Involvement of this compound and Related Compounds in Microorganisms
| Organism | Compound/Pathway | Observed Significance | Reference(s) |
|---|---|---|---|
| Yersinia pestis | Spermidine synthase pathway | Crucial for polyamine metabolism and virulence; a potential drug target. | nih.gov |
| Schizosaccharomyces pombe | This compound | Levels peaked in ∆klf1 mutant during G0 phase, linked to cell longevity. | plos.org |
| Cordyceps militaris | S‐adenosyl 3‐(methyl‐ thio)propylamine | Downregulated in submerged mycelia, indicating metabolic adaptation. | nii.ac.jp |
| Pseudomonas aeruginosa | S-adenosylmethionine metabolites | Analysis of related metabolites like S(S)-dcSAM has been developed. | researchgate.net |
Roles in Plant Growth, Development, and Stress Responses
In plants, this compound is a key metabolite in the biosynthesis of polyamines like spermidine and spermine (B22157), which are known to be involved in a wide array of developmental processes and responses to environmental stress. mdpi.com The precursor molecule, S-adenosylmethionine (SAM), is at a critical metabolic juncture, leading to the production of ethylene (B1197577) (a senescence-inducing hormone) and polyamines (anti-senescence molecules). nih.gov This balance is crucial for regulating plant growth and survival.
Research has shown that polyamine biosynthesis, and by extension the availability of this compound, is important for plant tolerance to abiotic stresses such as salinity. mdpi.com In cotton, for example, SAM and its derivatives, including polyamines, accumulate in response to salt stress. mdpi.com The enzymes in this pathway, such as spermidine synthase, are highly conserved and have been studied in various plant species. nih.gov
Studies on S-adenosylmethionine synthetase (SAMS), the enzyme that produces SAM, have demonstrated its importance in stress tolerance. For example, the heterologous expression of a potato SAMS gene in Arabidopsis resulted in higher salt and drought tolerance. mdpi.com This highlights the significance of the metabolic flux through the pathway that generates this compound.
Table 2: Role of this compound Pathway in Plants
| Plant System | Context | Key Findings | Reference(s) |
|---|---|---|---|
| General | Polyamine Biosynthesis | This compound is the aminopropyl donor for spermidine and spermine synthesis, crucial for development. | mdpi.comnih.gov |
| Cotton | Salt Stress | SAM and its derivatives, including polyamines, accumulate, contributing to salt tolerance. | mdpi.com |
| Arabidopsis | Abiotic Stress | Overexpression of SAMS leads to increased SAM levels and enhanced tolerance to salt and drought. | mdpi.com |
Research in Non-Human Animal Models of Polyamine Metabolism Perturbation
Animal models have been instrumental in understanding the physiological and pathophysiological roles of polyamines and the consequences of altered metabolism, which directly involves this compound.
Genetically modified animal models, particularly knockout mice, have provided significant insights into the consequences of disrupted S-adenosylmethionine and polyamine metabolism.
Mat1a Knockout (KO) Mice : These mice have a deletion of the Mat1a gene, which leads to a chronic deficiency of S-adenosylmethionine (SAM) in the liver. mdpi.com This deficiency impacts the entire metabolic pathway, including the synthesis of this compound and polyamines. Mat1a KO mice spontaneously develop steatohepatitis and hepatocellular carcinoma, demonstrating the critical role of this metabolic axis in liver health. mdpi.com
Gnmt Knockout (KO) Mice : Mice lacking the glycine (B1666218) N-methyltransferase (Gnmt) gene exhibit a massive increase in hepatic SAM levels. mdpi.com These animals also develop liver steatosis, fibrosis, and eventually hepatocellular carcinoma, indicating that the dysregulation of SAM levels, whether deficient or in excess, has severe pathological consequences. mdpi.com
CAG/SpmS Transgenic Mice : Mice with widespread overexpression of spermine synthase (SpmS), the enzyme that uses the aminopropyl group from decarboxylated SAM, show significant alterations in polyamine pools. portlandpress.com These models are valuable for studying the specific effects of increased flux towards spermine synthesis. portlandpress.com
Table 3: Genetically Modified Animal Models for Studying Polyamine Metabolism
| Model | Genetic Modification | Key Phenotype | Reference(s) |
|---|---|---|---|
| Mat1a KO Mice | Deletion of liver-specific S-adenosylmethionine synthetase | Chronic hepatic SAM deficiency, spontaneous steatohepatitis and hepatocellular carcinoma. | mdpi.com |
| Gnmt KO Mice | Deletion of glycine N-methyltransferase | Massive increase in hepatic SAM levels, development of liver steatosis and fibrosis. | mdpi.com |
| CAG/SpmS Mice | Widespread overexpression of spermine synthase | Altered polyamine pools in various tissues. | portlandpress.com |
Pharmacological studies using S-adenosylmethionine (SAMe), the stable form of SAM, have been conducted in various animal models to investigate its therapeutic potential.
In a mouse model of social hierarchy, prenatal treatment with SAMe was found to improve some parameters of depressive-like behavior and normalize the expression of several genes related to depression. nih.gov This suggests a role for the SAM metabolic pathway in regulating behavior and mood.
Another study investigated the effects of SAMe in a nitroglycerine-induced migraine model in mice. fortuneonline.org The results indicated that SAMe may have analgesic and anti-inflammatory effects, potentially through its role in antioxidant defense and DNA methylation, processes linked to the SAM metabolic network. fortuneonline.org
Genetically Modified Organisms (e.g., knockout mice)
Insights from In Vitro Cell Culture Models (non-human primary cells or established cell lines)
In vitro cell culture systems are essential for dissecting the molecular mechanisms involving this compound and related compounds at the cellular level.
Studies using rat hepatoma cells have shown that these cells can be used to investigate the effects of modulating SAM and polyamine metabolism. researchgate.net For example, transfection of these cells with phosphatidylethanolamine (B1630911) N-methyltransferase, an enzyme in a related pathway, was shown to alter homocysteine secretion. researchgate.net
In a cell-free model of apoptosis, spermine, a polyamine synthesized from this compound, was shown to trigger the activation of caspase-3, a key executioner enzyme in programmed cell death. portlandpress.com This indicates a direct role for polyamines in regulating fundamental cellular processes.
Furthermore, this compound has been utilized as an affinity ligand for the purification of spermidine synthase from rat tissues, a technique that has been crucial for the biochemical characterization of this enzyme.
Emerging Research Frontiers and Future Perspectives on S Adenosyl 3 Thiopropylamine
Integration of Multi-Omics Data for Comprehensive S-Adenosyl-3-thiopropylamine Profiling
The complexity of metabolic pathways necessitates a holistic approach to understanding the role of individual molecules like this compound. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for creating a comprehensive profile of this compound's function and regulation. lih.lunih.govnih.gov
The core principle of multi-omics integration is to layer different types of molecular data to uncover relationships that are not apparent from a single data type. nih.gov For instance, by combining metabolomics data that quantifies this compound levels with transcriptomics data, researchers can identify genes whose expression levels correlate with the abundance of the compound. This can reveal novel regulatory feedback loops or downstream effects.
Advanced platforms and computational tools are central to this endeavor. Tools such as MetaboAnalyst 5.0 can be used for pathway enrichment analysis, while techniques like Weighted Gene Co-expression Network Analysis (WGCNA) allow for the clustering of genes and metabolites with correlated expression patterns. Such analyses could, for example, link the levels of this compound to the expression of specific S-adenosylmethionine (SAM)-dependent methyltransferases, potentially indicating feedback mechanisms in epigenetic regulation. Furthermore, the development of multi-omics reference materials provides a "ground truth" that helps standardize data across different labs and platforms, addressing the root cause of irreproducibility in multi-omics measurements. nih.gov This approach enables the robust integration of diverse datasets to build a more complete picture of the metabolic network in which this compound operates.
Development of Novel Research Tools Targeting this compound Pathways (e.g., specific inhibitors for research, not drugs)
Progress in understanding the biochemical pathways involving this compound heavily relies on the availability of specific molecular tools, particularly inhibitors that can modulate the activity of key enzymes. This compound itself has been instrumental as a research tool. Its structural similarity to decarboxylated S-adenosylmethionine (dcSAM) allows it to act as an inhibitor of aminopropyltransferase enzymes, providing crucial insights into the mechanisms of polyamine synthesis.
Recent research has formally identified this compound, also referred to as decarboxylated S-adenosylhomocysteine (dcSAH), as a potent inhibitor of human spermidine (B129725) synthase (SpdS). nih.gov Crystallographic studies of the inhibitor bound to the enzyme have elucidated the specific interactions within the active site, which can guide future design efforts for more selective research probes. nih.gov The development of such tools is not limited to human enzymes. For example, this compound has been shown to be a powerful inhibitor of propylamine (B44156) transferase in the extremophilic archaebacterium Sulfolobus solfataricus, demonstrating its utility across different domains of life. nih.gov
The broader strategy involves creating a portfolio of inhibitors based on the S-Adenosylhomocysteine (SAH) scaffold. frontiersin.orgfrontiersin.org By synthesizing analogs with modified structures, researchers can probe the specific requirements for enzyme binding and inhibition. The development of fluorescent analogs of S-adenosyl-L-methionine (SAM) for studying methyltransferases is an example of a parallel approach that has yielded valuable tools for binding studies and enzymatic assays. researchgate.net These research-focused inhibitors are critical for dissecting enzyme mechanisms, validating metabolic pathway models, and identifying the physiological consequences of pathway disruption in a controlled manner.
| Research Inhibitor/Tool | Target Enzyme(s) | Key Research Finding | Citation(s) |
| This compound (dcSAH) | Spermidine Synthase (SpdS), Spermine (B22157) Synthase (SpmS) | Acts as a mimic of dcSAM to inhibit polyamine synthesis. Its binding mode to human SpdS has been structurally characterized. | nih.gov |
| This compound | Propylamine Transferase (Sulfolobus solfataricus) | Identified as one of the most active inhibitors, aiding in the investigation of enzyme-substrate binding sites in extremophiles. | nih.gov |
| Adenosylspermidine | Spermidine Synthase (SpdS), Spermine Synthase (SpmS) | A potent transition-state mimic and strong inhibitor of aminopropyltransferases, used to direct inhibitor design. | nih.gov |
| Sinefungin | SET domain-containing methyltransferases | A non-selective inhibitor used in epigenetic studies to block histone and DNA methylation. | frontiersin.orgfrontiersin.org |
Unraveling Non-Canonical Functions of this compound
While the canonical role of this compound is linked to polyamine biosynthesis, emerging evidence suggests it may possess functions beyond this well-defined pathway. The discovery of non-canonical roles expands the biological significance of this metabolite.
One of the most striking examples of a non-canonical function was discovered during the initial isolation of the compound. This compound was found in high concentrations in the eye of the sea catfish (Arius felis), where it is a component of the ocular reflective pigment material. nih.govnih.gov This role in light reflection is distinct from its metabolic functions as an enzyme inhibitor or byproduct.
More recent research has begun to explore its interactions with other classes of biomolecules. For example, this compound has been tested for its ability to bind to SAM/SAH-sensing riboswitches, which are RNA elements that regulate gene expression in bacteria. nih.gov Although SAM and SAH are the primary ligands, studying the binding of analogs like this compound helps to define the structural specificity of these RNA sensors and raises the possibility of its involvement in gene regulation under specific cellular conditions. nih.gov Additionally, computational studies have predicted that this compound could interact with viral proteins, such as the methyltransferase domain of the Japanese Encephalitis Virus, suggesting a potential role in host-pathogen interactions that is unrelated to its function in host polyamine metabolism. nih.gov
Bioinformatic and Systems Biology Approaches for Predicting this compound Interactions
Bioinformatics and systems biology offer powerful predictive tools to explore the potential interaction landscape of this compound, guiding experimental validation and hypothesis generation. These computational approaches can model molecular interactions and predict the functional consequences of changes in metabolite levels.
A prominent application is the use of molecular docking and molecular mechanics (MM) simulations. These methods have been used to predict the binding of this compound to protein targets. For example, a detailed docking study on the methyltransferase (MTase) domain of the Japanese Encephalitis Virus (JEV) NS5 protein predicted that this compound (SAT) could bind in its active site. frontiersin.orgnih.gov The study identified specific amino acid residues—Cys 82, Gly 83, Trp 87, Thr 104, and Glu 149—as forming strong hydrogen bonds with the compound, and thermodynamic analysis suggested that the binding is governed mainly by hydrophobic and van der Waals interactions. nih.gov
Beyond single-target docking, broader systems biology approaches can predict network-level effects. Pharmacophore modeling, for instance, can be used to design new inhibitors based on the structural features of known ligands like this compound or its parent compound, S-Adenosylhomocysteine (SAH). researchgate.net This approach has been used to develop inhibitors for DNA methyltransferases. researchgate.net Furthermore, combining large-scale data analysis with network modeling can reveal system-wide correlations. For example, co-expression network analysis can identify genes and other metabolites whose levels fluctuate in concert with this compound, suggesting functional relationships within the broader metabolic and regulatory network of the cell. These in silico methods are indispensable for navigating the complexity of the cellular interactome and prioritizing targets for future experimental investigation.
| Bioinformatic Method | Target/System | Predicted Interaction/Outcome | Citation(s) |
| Molecular Docking & MM-GBSA | Japanese Encephalitis Virus (JEV) NS5 MTase Domain | Predicted binding of this compound, identifying key interacting residues (Cys 82, Gly 83, Trp 87, Thr 104, Glu 149). | nih.gov |
| Pathway & Co-expression Analysis | Cellular Metabolic Network | Can reveal correlations between this compound levels and gene expression, suggesting regulatory loops. | |
| Pharmacophore Modeling | DNA Methyltransferases (based on SAH scaffold) | Used to design novel inhibitors by identifying common chemical features required for binding. | researchgate.net |
Q & A
Q. What are the recommended storage conditions for S-Adenosyl-3-thiopropylamine to ensure stability in laboratory settings?
S-Adenosyl-3-thiopiopropylamine should be stored at 2–8°C in a tightly sealed, light-resistant container to prevent degradation. Stability studies suggest that prolonged exposure to ambient temperatures or moisture may lead to hydrolysis or oxidation. Handling should occur in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize inhalation or dermal exposure .
Q. What validated analytical methods are used to quantify this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 260 nm) is commonly employed, as the compound’s adenine moiety provides strong absorbance. For complex samples (e.g., yeast lysates), tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) improves specificity and quantitation limits. Method validation should include linearity (1–100 µM range), recovery rates (>90%), and inter-day precision (CV < 10%) .
Q. What safety protocols are critical when handling this compound?
Follow GHS hazard guidelines: use explosion-proof equipment due to flammability risks (Category 3) and avoid skin contact (Skin Corrosion 1B). Work in ventilated areas with spill kits containing inert adsorbents (e.g., vermiculite). Emergency procedures for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical evaluation for respiratory distress .
Advanced Research Questions
Q. How do intracellular concentrations of this compound vary between quiescent (G0) and proliferating yeast cells, and what methodologies elucidate its metabolic regulation?
In ∆klf1 mutant yeast, this compound levels increase 3–8-fold in G0 phase compared to wild-type, linked to SAM (S-adenosylmethionine) accumulation . To study this, employ:
- Metabolomic profiling : LC-MS/MS with stable isotope tracing (e.g., ¹³C-labeled precursors) to track methyl donor pathways.
- Transcriptomic analysis : RNA-seq of Klf1-regulated genes (e.g., methyltransferases) to identify regulatory nodes.
- Statistical validation : Multivariate analysis (PCA or PLS-DA) to distinguish phase-specific metabolic signatures .
Q. What experimental strategies resolve contradictions in reported this compound levels across models (e.g., yeast vs. mammalian cells)?
Discrepancies may arise from differences in SAM decarboxylase activity or redox conditions. Mitigate this by:
- Model standardization : Use isogenic cell lines and controlled culture conditions (e.g., hypoxia vs. normoxia).
- Cross-validation : Compare data from orthogonal methods (e.g., enzymatic assays vs. MS).
- Meta-analysis : Aggregate datasets from public repositories (e.g., MetaboLights) to identify confounding variables (e.g., pH, nutrient availability) .
Q. How can CRISPR/Cas9-mediated gene editing clarify Klf1’s role in this compound biosynthesis?
Generate Klf1-knockout (KO) models in S. pombe or human cell lines using sgRNAs targeting exon regions. Phenotypic screens can assess:
- Methylation status : ChIP-seq for histone H3K4me3 (a SAM-dependent modification).
- Metabolic flux : ¹³C-glucose tracing to quantify methyl group incorporation.
- Rescue experiments : Complementation with wild-type Klf1 or catalytically dead mutants to confirm specificity .
Methodological and Data Analysis Questions
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on methyltransferase activity?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Pair this with ANOVA followed by Tukey’s post hoc test for multi-group comparisons. For high-throughput screens (e.g., inhibitor libraries), apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize Type I errors .
Q. How can multi-omics integration (transcriptomics + metabolomics) reveal novel roles of this compound in epigenetic regulation?
Leverage tools like MetaboAnalyst 5.0 for pathway enrichment analysis and WGCNA (weighted gene co-expression network analysis) to cluster genes/metabolites with correlated expression. For example, co-regulation of SAM-dependent methyltransferases (e.g., DOT1L) and this compound levels may indicate feedback loops in histone methylation .
Experimental Design Considerations
Q. What controls are essential when studying this compound’s impact on cellular proliferation?
- Negative controls : Cells treated with decarboxylase inhibitors (e.g., MDL 73811) to block endogenous this compound synthesis.
- Positive controls : SAM supplementation to contrast methyl donor effects.
- Vehicle controls : DMSO or buffer-only treatments to exclude solvent artifacts .
Q. How to optimize in vitro assays for measuring this compound-dependent enzyme kinetics?
Use recombinant methyltransferases (e.g., PRMT5) in buffer systems containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Tween-20. Pre-incubate enzymes with this compound (0–1 mM) for 10 minutes before initiating reactions with radiolabeled SAM (³H-methyl). Quench with 5% trichloroacetic acid and quantify radioactivity via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
